![molecular formula C13H15N3O3S2 B5540508 N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)

N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, typically involves the condensation of 2-aminothiophenol derivatives with appropriate halides or acids under specific conditions. A notable approach for synthesizing related compounds involves refluxing benzothiazoles with acetic acid to introduce the acetamide group, showcasing the versatility in synthesizing benzothiazole acetamide derivatives (Duran & Canbaz, 2013).

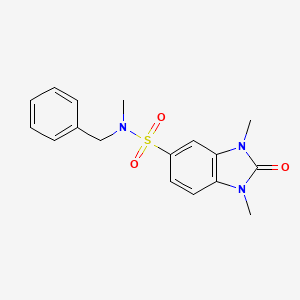

Molecular Structure Analysis

The structural confirmation of synthesized benzothiazole derivatives is commonly achieved through various spectroscopic techniques such as NMR, FTIR, mass spectrometry, and sometimes X-ray crystallography. These methods ensure the precise determination of the molecular structure, including the position of the nitro group and the acetamide linkage, which are crucial for the compound's biological activity and chemical properties (Yu et al., 2014).

Chemical Reactions and Properties

Benzothiazole derivatives exhibit a wide range of chemical reactivities due to their structural features. They can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents that modify the compound's chemical and physical properties. The presence of the nitro group and the acetamide linkage in N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide significantly influences its reactivity, potentially leading to the formation of novel compounds with diverse biological activities (Koppireddi et al., 2013).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including solubility, melting point, and stability, are critical for their practical applications. These properties are influenced by the molecular structure, particularly the substituents attached to the benzothiazole core. Studies on similar compounds reveal insights into how structural modifications impact these physical properties, guiding the design and development of new compounds for specific applications (Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties of N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, such as its acidity, basicity, and reactivity towards different chemical reagents, are crucial for understanding its behavior in biological systems and chemical reactions. The pKa values and reactivity patterns provide insights into the compound's potential interactions and its stability under various conditions (Duran & Canbaz, 2013).

Aplicaciones Científicas De Investigación

Analgesic Activity

Some acetamide derivatives, including those similar to N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, have been investigated for their potential analgesic properties. These derivatives have shown significant effects in reducing responses to pain stimuli in animal models, without adversely affecting motor coordination (Kaplancıklı et al., 2012).

Antitumor Activity

A study focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, using a 2-(4-aminophenyl)benzothiazole structure. These compounds were screened for antitumor activity against various human tumor cell lines, revealing considerable anticancer activity in some cases (Yurttaş et al., 2015).

Antibacterial and Antifungal Activities

Benzothiazole derivatives, including those similar to N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, have been synthesized and evaluated for their antibacterial, antifungal, and antiviral activities. Some of these compounds demonstrated promising antibacterial activities against various bacterial strains and antiviral activities against tobacco mosaic virus (Tang et al., 2019).

Anti-inflammatory Activity

Derivatives of benzothiazole, including compounds structurally similar to N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, have been synthesized and tested for anti-inflammatory activity. Some of these compounds displayed significant anti-inflammatory effects in in vitro and in vivo models, indicating their potential as therapeutic agents for inflammation-related conditions (Tariq et al., 2018).

Antioxidant Activity

Studies have synthesized novel acetamide derivatives, including those structurally related to N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, and evaluated them for their antioxidant properties. Some of these compounds demonstrated good antioxidant activity in various assays, suggesting potential applications in managing oxidative stress-related diseases (Koppireddi et al., 2013).

Propiedades

IUPAC Name |

N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c1-3-15(4-2)12(17)8-20-13-14-10-6-5-9(16(18)19)7-11(10)21-13/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHJZDJQUNRGDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)

![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)

![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)

![N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)